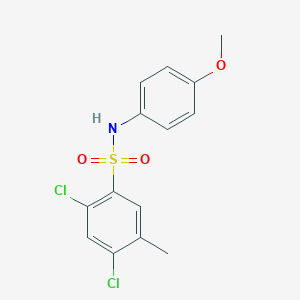![molecular formula C19H15FN2O4S B280738 N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B280738.png)
N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide, also known as FS-NH-MePh, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the sulfonyl nicotinamide family and has been found to exhibit promising biological activities.
Applications De Recherche Scientifique
N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide has been found to exhibit a range of biological activities, making it a promising candidate for various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent cytotoxic effects on a range of cancer cell lines, including breast cancer, prostate cancer, and lung cancer cells.
Mécanisme D'action
The mechanism of action of N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression in cancer cells.
Biochemical and Physiological Effects
In addition to its cytotoxic effects on cancer cells, this compound has also been found to exhibit a range of other biochemical and physiological effects. For example, studies have shown that this compound can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been found to exhibit anti-inflammatory effects, which could make it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, this compound has been found to exhibit potent biological activities at relatively low concentrations, making it a cost-effective candidate for various research applications. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for research on N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide. One potential direction is to further investigate its potential as a cancer therapeutic, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential biological targets. Finally, there is also potential for the development of new derivatives of this compound with improved solubility and other desirable properties.
Méthodes De Synthèse
The synthesis of N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methoxy nicotinamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is typically followed by purification using column chromatography or recrystallization.
Propriétés
Formule moléculaire |
C19H15FN2O4S |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)sulfonyl-N-(4-methoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H15FN2O4S/c1-26-17-8-6-16(7-9-17)22(19(23)14-3-2-12-21-13-14)27(24,25)18-10-4-15(20)5-11-18/h2-13H,1H3 |
Clé InChI |
OTMQEDBHQOLBFD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
SMILES canonique |
COC1=CC=C(C=C1)N(C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280659.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)
![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)

![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)
![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)
![2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B280675.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
